4-Nitrotryptophan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O4 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11N3O4/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(10(6)8)14(17)18/h1-3,5,7,13H,4,12H2,(H,15,16)/t7-/m0/s1 |
InChI Key |
KKODYMFOTNMKRR-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-nitro-1H-indole.
Amino Acid Formation: The 4-nitro-1H-indole is then subjected to a series of reactions to introduce the amino acid side chain. This often involves the use of protecting groups to ensure selective reactions.
Final Product: The final step involves the deprotection and purification of the desired product, (s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Cytochrome P450-Catalyzed Nitration
The cytochrome P450 enzyme TxtE mediates regioselective 4-nitration of L-tryptophan using nitric oxide (NO) and O₂:
-
Mechanistic studies suggest a ferric-peroxynitrite intermediate forms, followed by homolytic cleavage to generate NO₂ radicals .
-
Tyr89 in TxtE facilitates radical transfer, as shown by reduced activity in the Y89F mutant (40% lower nitration efficiency) .
-
Isotope labeling confirmed incorporation of a single oxygen atom from O₂ into 4-nitroTrp .
Microbial Production via Engineered Pathways
Escherichia coli was engineered to produce 4-nitroTrp through a dual-enzyme system:
-
P450 TB14 : Nitrates L-tryptophan at C4 using NO generated by Bacillus subtilis nitric oxide synthase (BsNOS) .
-
NADPH Regeneration : Co-expression of glucose dehydrogenase (GDH) improved yields to 192 mg/L in 20 hours .
-
Substrate promiscuity enabled synthesis of eight 4-nitroTrp analogues (2.5–61.5 mg/L) .
Chemical Nitration with Peroxynitrite
Non-enzymatic nitration of tryptophan by peroxynitrite (ONOO⁻) produces multiple isomers:
-
At equimolar ONOO⁻:L-Trp ratios, 6-NO₂-Trp dominates. Excess ONOO⁻ yields 4-NO₂-Trp, 7-NO₂-Trp, and N-formylkynurenine .
-
Reaction conditions influence product distribution:
| ONOO⁻:L-Trp Ratio | Major Products |
|---|---|
| 0.1–0.5 | 6-NO₂-Trp |
| 1.0 | 6-NO₂-Trp, 4-NO₂-Trp, 7-NO₂-Trp, others |
Reaction Mechanisms and Selectivity
-
Enzymatic : TxtE and TrpB variants achieve >90% regioselectivity for C4 via steric and electronic control .
-
Chemical : Radical-based nitration (e.g., ONOO⁻ reactions) lacks regiocontrol, yielding mixed isomers .
These advances highlight 4-nitroTrp’s versatility as a synthon, with enzymatic methods offering precision and microbial systems enabling scalable production .
Scientific Research Applications
(s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (s)-2-amino-3-(4-nitro-1h-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. This can lead to various biological effects, including inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 5-Nitrotryptophan (5-NT)
4-NT and 5-NT are positional isomers differing in nitro group placement. While 4-NT is enzymatically synthesized by TxtE in Streptomyces, 5-NT can be produced via site-directed mutagenesis of TxtE (e.g., His176Phe variant), which alters regioselectivity .
Related Modified Amino Acids
- N-Acetyltryptophan: A proposed intermediate in thaxtomin biosynthesis, but lacks nitro functionalization. It is acetylated at the amino group, unlike 4-NT’s indole modification .
- 3-Nitrotyrosine (3-NT) : A tyrosine-derived nitro compound involved in oxidative stress signaling. Despite structural similarities (nitro-aromatic group), 3-NT is more extensively studied, with ~4,240 PubMed entries vs. 23 for "nitrotryptophan" .
Nitrated Aromatic Compounds
- 4-Nitrophenylethylamine : A phenylethylamine derivative with a nitro group; structurally distinct from 4-NT and unrelated to secondary metabolite biosynthesis .
Table 1: Comparative Analysis of Nitrated Tryptophan Derivatives
Table 2: Functional and Analytical Differences
Key Research Findings
Enzymatic Specificity : TxtE’s F/G loop conformation dictates 4-NT regioselectivity, while mutations (e.g., His176Phe) shift nitration to the 5-position .
Non-Ribosomal Incorporation: 4-NT is exclusively utilized by TxtB in thaxtomin biosynthesis, unlike free tryptophan in ribosomal pathways .
Evolutionary Divergence: The txt cluster (4-NT-dependent) and ruf cluster (3-nitrotyrosine-dependent) highlight convergent evolution of NO-dependent biosynthetic pathways .
Q & A
Q. How can researchers ensure transparency in reporting this compound’s synthetic yields and spectral data?
- Methodological Answer : Adhere to FAIR principles by depositing raw NMR/HPLC files in public repositories (e.g., Zenodo). Report yields as mean ± SEM with exact experimental conditions (solvent, catalyst loadings). Use CONSORT-style checklists for in vivo studies to document attrition rates and blinding protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
